REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH2:10][C:11]#N)[CH:7]=[CH:8][CH:9]=1.I[CH3:14].C[N:16]([CH:18]=O)C>C(OCC)C>[Br:3][C:4]1[CH:5]=[C:6]([C:10]([CH3:11])([CH3:14])[C:18]#[N:16])[CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
257 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)CC#N
|
Name
|
|
Quantity
|
1.593 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred over night at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by addition of a small amount of water
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica in a heptane/ethyl acetate gradient
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C(C#N)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |